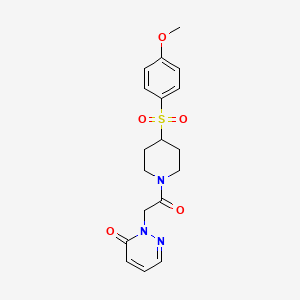

2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a piperidin-1-yl moiety. The piperidine ring is substituted at the 4-position with a (4-methoxyphenyl)sulfonyl group. The sulfonyl group introduces strong electron-withdrawing properties, while the methoxy substituent on the phenyl ring enhances lipophilicity.

Propriétés

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-26-14-4-6-15(7-5-14)27(24,25)16-8-11-20(12-9-16)18(23)13-21-17(22)3-2-10-19-21/h2-7,10,16H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSFETLNWNEWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, a compound that incorporates piperidine and pyridazine moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Molecular Formula : C17H21N3O4S

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the piperidine ring is known to enhance the compound's ability to interact with neurotransmitter receptors, while the sulfonyl group contributes to its enzyme inhibition properties.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis while displaying weaker effects against other pathogens .

- Anticancer Properties : The structural components suggest potential applications in cancer therapy through mechanisms that may involve apoptosis regulation via Bcl-2 family proteins .

Table 1: Biological Activities of 2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Case Studies

Several studies have explored the biological implications of compounds similar to 2-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one:

-

Antimicrobial Study :

A synthesized derivative demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections . -

Neuropharmacological Study :

Research focused on the neuroprotective effects of piperidine derivatives showed a reduction in neurotoxicity associated with cholinergic dysfunction, suggesting applications in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key analogs are compared based on their core structure, piperidine/piperazine substituents, and aromatic groups (Table 1).

Table 1: Structural Comparison of Pyridazinone and Related Derivatives

Physicochemical Properties

- Molecular Weight : The target compound (estimated MW: ~433 g/mol) is heavier than ’s analog (MW: 346.4 g/mol), which may affect bioavailability .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can purity (>95%) be ensured during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring, followed by coupling with a pyridazinone moiety. Key steps include:

- Sulfonylation: Reacting 4-methoxyphenylsulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .

- Coupling: Using a nucleophilic substitution or amidation reaction to attach the 2-oxoethylpyridazinone group.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Monitor via HPLC with a C18 column and UV detection at 254 nm .

Q. Q2. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Confirm the presence of the sulfonyl group (δ 3.8–4.2 ppm for methoxy protons; δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected at m/z 432.12).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (triclinic system, space group P1, as seen in related pyridazinone derivatives) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Compare calculated bond dissociation energies (e.g., sulfonyl C–S bond) with experimental kinetic data from thermal stability assays.

- In Silico vs. In Vitro: Validate docking simulations (e.g., binding to kinase targets) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to reconcile discrepancies in binding affinities .

Q. Q4. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

- Standardized Protocols: Use identical solvent systems (e.g., DMSO stock solutions <0.1% v/v in cell culture) and control for temperature/humidity during compound storage .

- Bioassay Design: Include internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., enzymatic vs. cellular readouts) to distinguish compound instability from biological variability .

Q. Q5. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with modifications to the sulfonyl group (e.g., 4-fluorophenyl or 4-chlorophenyl substitutions) and pyridazinone core (e.g., morpholinyl or piperazinyl additions) .

- High-Throughput Screening (HTS): Use 384-well plates to test derivatives against target panels (e.g., kinases, GPCRs) with luminescence/fluorescence endpoints .

Data Analysis & Interpretation

Q. Q6. How should researchers analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform RNA-seq or proteomics to identify differential expression of detoxification enzymes (e.g., CYP450 isoforms) in resistant vs. sensitive cell lines .

- Metabolic Stability: Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific toxicity .

Q. Q7. What statistical methods are suitable for dose-response studies of this compound?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.

- Bootstrap Resampling: Estimate confidence intervals for EC50 to account for heteroscedasticity in biological replicates .

Safety & Handling

Q. Q8. What are critical safety precautions for handling this compound in vitro?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (GHS Category 2) .

- Ventilation: Work in a fume hood; monitor airborne particulates with real-time aerosol detectors .

Advanced Applications

Q. Q9. How can this compound be used to study allosteric modulation of protein targets?

Methodological Answer:

Q. Q10. What methodologies assess environmental persistence of this compound?

Methodological Answer:

- OECD 307 Guideline: Conduct soil degradation studies under aerobic conditions (25°C, 70% water-holding capacity) with LC-MS/MS quantification .

- QSAR Modeling: Predict biodegradation pathways using EPI Suite or OPERA models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.